molecular formula C17H26O2 B12691661 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate CAS No. 39850-93-6

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate

Cat. No.: B12691661
CAS No.: 39850-93-6
M. Wt: 262.4 g/mol
InChI Key: OTKMURHLJITZEE-UHFFFAOYSA-N
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Description

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate is an organic compound with the molecular formula C15H24O It is a derivative of naphthalene and is characterized by its unique structure, which includes multiple hydrogenated rings and a methylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate typically involves multiple steps, starting from simpler organic molecules One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired hydrogenated rings

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and precise control of reaction conditions such as temperature, pressure, and catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted naphthalenes

Scientific Research Applications

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism by which 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethylidene)-
  • 2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-

Uniqueness

2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthyl acetate stands out due to its specific structural features, such as the presence of the methylethylidene group and the hydrogenated naphthal

Properties

CAS No.

39850-93-6

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

(4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-yl) acetate

InChI

InChI=1S/C17H26O2/c1-11(2)14-6-7-15-9-16(19-13(4)18)8-12(3)17(15,5)10-14/h9,12,16H,6-8,10H2,1-5H3

InChI Key

OTKMURHLJITZEE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=C2C1(CC(=C(C)C)CC2)C)OC(=O)C

Origin of Product

United States

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